molecular formula C16H20ClN3O2 B1589794 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline CAS No. 264208-72-2

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline

Cat. No.: B1589794
CAS No.: 264208-72-2
M. Wt: 321.8 g/mol
InChI Key: XAVZTXQALXOZJS-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure and Composition

The molecular architecture of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline is characterized by a quinazoline bicyclic core system that serves as the primary structural framework. The quinazoline nucleus consists of a benzene ring fused to a pyrimidine ring, creating a planar aromatic system that provides the foundational structure for the entire molecule. This bicyclic arrangement is fundamental to the compound's chemical behavior and represents one of the most important heterocyclic scaffolds in pharmaceutical chemistry.

The molecular formula C16H20ClN3O2 indicates the presence of sixteen carbon atoms, twenty hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 321.80 grams per mole. The systematic arrangement of these atoms creates a three-dimensional structure with specific spatial relationships that determine the compound's physical and chemical properties. The chlorine atom is positioned at the 4-position of the quinazoline ring system, while a methoxy group occupies the 6-position, and a complex (1-methylpiperidin-4-yl)methoxy substituent is attached at the 7-position.

The structural complexity of this compound arises from the integration of multiple functional groups with the quinazoline core. The methoxy group at position 6 contributes to the electron density distribution within the aromatic system, while the chlorine atom at position 4 serves as an electron-withdrawing group that affects the overall electronic properties of the molecule. The (1-methylpiperidin-4-yl)methoxy side chain introduces significant conformational flexibility due to the saturated piperidine ring and the methoxy linkage, creating multiple possible conformational states that must be considered in structural analysis.

Crystallographic Structure Determination Principles

X-ray crystallography represents the most comprehensive technique available for determining the absolute molecular structure of chemical compounds, providing unambiguous three-dimensional structural parameters that are essential for understanding molecular architecture. The crystallographic analysis of quinazoline derivatives requires the formation of suitable single crystals that can diffract X-rays in a measurable pattern, allowing for the determination of atomic positions within the crystal lattice. The process involves four major steps: crystallization, data collection, structure solution, and refinement with validation procedures.

For compounds like this compound, the crystallization process must overcome the challenges posed by the flexible side chain and the multiple potential conformational states. The formation of quality crystals suitable for X-ray diffraction analysis depends on achieving a limited degree of supersaturation in solution, allowing the system to relax through the formation of an ordered crystalline precipitate. The presence of the piperidine ring and the methoxy substituents may influence crystal packing arrangements and intermolecular interactions within the solid state structure.

The crystallographic data collection process utilizes advanced two-dimensional area detectors capable of measuring hundreds of reflections simultaneously, significantly reducing the time required for comprehensive structural analysis. Modern X-ray sources with increased brilliance contribute to improved data quality and enable the analysis of smaller crystals or weakly diffracting samples. The structural solution and refinement processes employ sophisticated computational algorithms to determine atomic positions and refine structural parameters to achieve high accuracy in the final molecular model.

Crystallographic Parameter Significance Expected Characteristics
Space Group Crystal symmetry Depends on packing arrangement
Unit Cell Dimensions Crystal lattice parameters Influenced by molecular size
Molecular Conformation Three-dimensional structure Multiple conformational states possible
Intermolecular Interactions Crystal packing forces Hydrogen bonding, van der Waals forces

Properties

IUPAC Name

4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-20-5-3-11(4-6-20)9-22-15-8-13-12(7-14(15)21-2)16(17)19-10-18-13/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZTXQALXOZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472532
Record name 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-72-2
Record name 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline typically follows a convergent approach involving:

  • Construction of the quinazoline core with appropriate substitution at the 4, 6, and 7 positions.
  • Introduction of the 1-methylpiperidin-4-ylmethoxy group at the 7-position through nucleophilic substitution or etherification.
  • Chlorination at the 4-position to introduce the chloro substituent.

This process often leverages intermediates from related quinazoline derivatives and employs protecting groups and selective functional group transformations to achieve the desired substitution pattern.

Detailed Preparation Procedure

Step 1: Preparation of 6-Methoxy-7-hydroxyquinazoline Intermediate

  • The synthesis begins with the preparation of 6-methoxy-7-hydroxyquinazoline derivatives, which serve as the key intermediate.
  • This intermediate can be synthesized by literature methods involving cyclization reactions of appropriately substituted anthranilic acid derivatives or related precursors.

Step 2: Introduction of the 1-Methylpiperidin-4-ylmethoxy Group at Position 7

  • The 7-hydroxy group is converted into a good leaving group or directly reacted with 1-methylpiperidin-4-ylmethanol or its derivatives.
  • The nucleophilic substitution or Williamson ether synthesis is performed, often under basic conditions, to form the 7-((1-methylpiperidin-4-yl)methoxy) substituent.
  • This step requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Step 3: Chlorination at Position 4

  • The 4-position is chlorinated using reagents such as phosphorus oxychloride (POCl3), which converts the 4-oxo group (if present in the intermediate) to a 4-chloro substituent.
  • This chlorination step is typically conducted under reflux conditions, followed by workup and purification.

Step 4: Purification and Isolation

  • The crude product is purified by chromatographic techniques such as flash column chromatography.
  • Final compound isolation involves crystallization or precipitation from suitable solvents.

Representative Reaction Scheme

Step Reaction Description Key Reagents/Conditions Outcome
1 Synthesis of 6-methoxy-7-hydroxyquinazoline Cyclization of substituted anthranilic acid Quinazoline intermediate
2 Etherification at 7-position with 1-methylpiperidin-4-ylmethanol Base (e.g., K2CO3), solvent (e.g., DMF), heat 7-((1-methylpiperidin-4-yl)methoxy)quinazoline
3 Chlorination at 4-position POCl3, reflux 4-chloro derivative
4 Purification Chromatography, crystallization Pure this compound

Research Findings and Process Optimization

  • Existing synthetic routes, such as those referenced in WO patents (e.g., WO 01/32651), describe linear syntheses with multiple purification steps and moderate overall yields. These are adequate for small-scale production but less efficient for scale-up.
  • Recent improvements focus on convergent synthesis to reduce the number of steps and improve overall yield and purity.
  • Protecting groups such as benzyl or tert-butyl may be used on the 7-hydroxy group to facilitate selective reactions and prevent side reactions during chlorination.
  • Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, methanol, dichloromethane), and stoichiometry of reagents are optimized to maximize yield and minimize impurities.
  • Chromatographic purification remains essential to isolate the target compound from closely related analogs and side products.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting material 6-methoxy-7-hydroxyquinazoline derivative Prepared via cyclization methods
Etherification reagent 1-methylpiperidin-4-ylmethanol or equivalent Nucleophilic substitution step
Base for etherification Potassium carbonate (K2CO3) or similar Facilitates deprotonation of hydroxyl
Chlorination reagent Phosphorus oxychloride (POCl3) Converts 4-oxo to 4-chloro substituent
Solvents DMF, THF, methanol, dichloromethane Used depending on reaction step
Temperature Room temperature to reflux (e.g., 100-110 °C) Controlled for selectivity and yield
Purification Flash chromatography, crystallization Ensures high purity
Yield Variable, typically moderate to good Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction of the quinazoline ring to form simpler derivatives.

  • Substitution: Introduction of different substituents at various positions on the quinazoline core.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline serves as a crucial intermediate in the synthesis of various quinazoline derivatives that exhibit antitumor activity. Its structural components allow for modifications that can enhance biological activity against cancer cells.

Anticancer Research

The compound's relationship with Vandetanib indicates its potential role in cancer treatment research. Studies have shown that quinazoline derivatives can inhibit receptor tyrosine kinases (RTKs), which are pivotal in cancer cell proliferation and survival. The exploration of this compound may lead to the development of more effective anticancer agents with fewer side effects .

Drug Development and Quality Control

As an impurity of Vandetanib, this compound is significant in the pharmaceutical industry for quality control purposes. Analytical methods such as HPLC (High Performance Liquid Chromatography) are employed to quantify this impurity during the drug manufacturing process, ensuring compliance with safety standards .

Structure-Activity Relationship (SAR) Studies

Research into SAR has utilized this compound to understand how structural changes affect biological activity. By modifying the piperidine moiety or the chloro and methoxy groups, researchers can evaluate how these alterations impact the pharmacological properties of quinazoline derivatives .

Mechanism of Action

The mechanism by which 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Key Observations:
  • Position 7 Modifications :
    • The 1-methylpiperidin-4-ylmethoxy group in the target compound and Vandetanib enhances kinase selectivity compared to ZD1839’s morpholinylpropoxy group, which may reduce off-target effects .
    • Substitution with electron-withdrawing groups (e.g., nitro in ) reduces activity, highlighting the need for balanced electronic properties .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name logP pKa (Quinazoline) pKa (Piperidine) Solubility
Target Compound ~3.5* 5.2 9.4 Low (hydrophobic)
Vandetanib 4.7 5.2 9.4 Moderate
ZD1839 (Gefitinib) 3.2 5.4 N/A Low

*Estimated based on structural similarity to Vandetanib .

Key Observations:
  • logP : The target compound’s lower logP compared to Vandetanib suggests reduced membrane permeability, justifying its role as an intermediate rather than a drug candidate .
  • pKa : The piperidine moiety (pKa 9.4) remains protonated at physiological pH, enhancing solubility in acidic environments (e.g., tumor microenvironments) .

Biological Activity

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline (CAS No. 264208-72-2) is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O2C_{16}H_{20}ClN_{3}O_{2}, with a molecular weight of approximately 321.80 g/mol. The compound features a chloro group, methoxy groups, and a piperidine moiety, contributing to its unique chemical properties and biological activities .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may modulate receptor signaling pathways, impacting cellular responses pertinent to cancer and other conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. It has demonstrated significant cytotoxic effects against several cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited IC50 values indicating potent inhibition of cell proliferation.
  • A549 (Lung Cancer) : Showed promising activity with comparable IC50 values .

Table 1: Anticancer Activity against Various Cell Lines

Cell LineIC50 (µM)
MCF70.096
A549Data not specified

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for:

  • Antitubercular Activity : Some studies suggest effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.78 to 12.5 µg/mL .
  • Anti-inflammatory Effects : Potential applications in reducing inflammation through modulation of inflammatory pathways .

Case Studies

A notable study involved the synthesis and evaluation of various quinazoline derivatives, including this compound. The results indicated:

  • Stronger inhibition of epidermal growth factor receptor (EGFR) compared to traditional inhibitors.
  • Enhanced selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline?

The compound is typically synthesized via multi-step processes involving functional group transformations. A common approach involves:

  • Substitution reactions : Reacting a quinazoline core (e.g., 7-hydroxy-6-methoxyquinazoline) with (1-methylpiperidin-4-yl)methanol under Mitsunobu conditions or using a base like NaH to facilitate ether bond formation .
  • Chlorination : Introducing the chloro group at position 4 using POCl₃ or other chlorinating agents .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and piperidinylmethoxy groups) and aromatic proton patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C₁₆H₂₀ClN₃O₂) and isotopic distribution .
  • Elemental analysis : Matching calculated and observed C/H/N percentages (e.g., C 50.6%, H 4.9%, N 11.2% for hydrochloride salts) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the piperidinylmethoxy group?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactivity .
  • Base compatibility : Strong bases (e.g., NaH) improve deprotonation of the hydroxyl group on the quinazoline core, while milder bases (K₂CO₃) may reduce side reactions .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .

Q. What strategies are used to analyze structure-activity relationships (SAR) for quinazoline derivatives?

  • Analog synthesis : Modifying substituents (e.g., replacing chloro with fluoro or varying the piperidine group) to assess biological activity shifts .
  • Computational docking : Molecular docking against target proteins (e.g., HER2 or HDAC8) to predict binding affinities and guide rational design .
  • In vitro assays : Testing analogs in kinase inhibition or cytotoxicity assays to correlate structural changes with potency .

Q. How can researchers resolve contradictions in solubility or stability data for this compound?

  • Salt formation : Converting the free base to a hydrochloride salt (using HCl in ether/methanol) improves aqueous solubility and crystallinity .
  • Stability studies : Accelerated degradation tests under varied pH, temperature, and light exposure, monitored via HPLC to identify degradation pathways .
  • Polymorph screening : X-ray crystallography or DSC to characterize crystalline forms with enhanced stability .

Q. What methods are employed to study metabolic or pharmacokinetic properties?

  • In vitro microsomal assays : Liver microsomes (human/rodent) to assess metabolic clearance and identify major metabolites via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for dose optimization .
  • In silico ADME prediction : Tools like SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.